N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry toluene under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the thiazole ring.
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenoxy group may also contribute to its biological effects by interacting with cellular components. These interactions can lead to various biological outcomes, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a chlorophenyl and a nitrophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12ClN3O4S |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H12ClN3O4S/c18-12-3-1-11(2-4-12)15-10-26-17(19-15)20-16(22)9-25-14-7-5-13(6-8-14)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
JPQOEHOESVAWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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